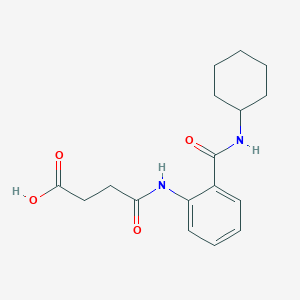![molecular formula C22H25N3O2S B319093 N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide](/img/structure/B319093.png)
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core with cyclohexylcarbamoyl and carbamothioyl functional groups attached to a phenyl ring, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(cyclohexylcarbamoyl)aniline under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl}-2-furamide
- N-[2-(cyclohexylcarbamoyl)phenyl]furan-2-carboxamide
Uniqueness
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H25N3O2S/c1-15-9-5-6-12-17(15)20(26)25-22(28)24-19-14-8-7-13-18(19)21(27)23-16-10-3-2-4-11-16/h5-9,12-14,16H,2-4,10-11H2,1H3,(H,23,27)(H2,24,25,26,28) |
InChI Key |
JTSAJKSJIWEVST-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B319010.png)
![N-cyclohexyl-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B319011.png)
![N-cyclohexyl-2-[(diphenylacetyl)amino]benzamide](/img/structure/B319013.png)
![N-cyclohexyl-2-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B319014.png)
![3-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B319015.png)
![N-cyclohexyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B319016.png)
![2-{[(4-chloroanilino)carbonyl]amino}-N-cyclohexylbenzamide](/img/structure/B319017.png)
![2-[(2-bromobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B319020.png)

![N-cyclohexyl-2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B319022.png)
![N-cyclohexyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B319023.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319029.png)
![2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319030.png)
![5-bromo-N-{4-[(methylanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B319033.png)
